tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate is a chemical compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate typically involves the reaction of tert-butyl 3-aminocyclohexane-1-carboxylate with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the azepane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
tert-Butyl 3-aminocyclohexane-1-carboxylate: A precursor in the synthesis of tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate.
Uniqueness
This compound is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its combination of functional groups (amino, cyano, and tert-butyl) makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Properties
Molecular Formula |
C12H21N3O2 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-cyanoazepane-1-carboxylate |
InChI |
InChI=1S/C12H21N3O2/c1-11(2,3)17-10(16)15-7-5-4-6-12(14,8-13)9-15/h4-7,9,14H2,1-3H3 |
InChI Key |
YMBLDRDFPVQZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)(C#N)N |
Origin of Product |
United States |
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